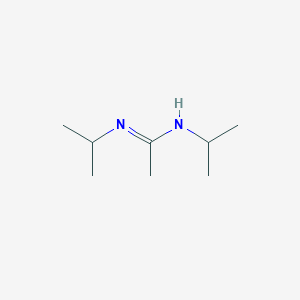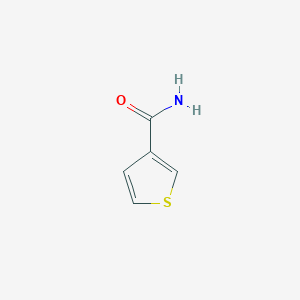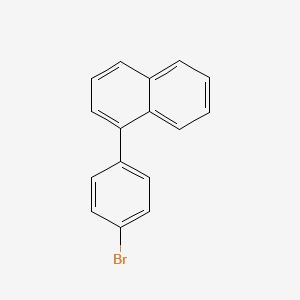![molecular formula C12H7BrO4 B1338731 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) CAS No. 88051-30-3](/img/structure/B1338731.png)
4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromonaphthoquinones, which are key intermediates for the synthesis of the 3C protease inhibitor thysanone, has been explored through the addition of silyloxydienes to dibromo-benzoquinone. Specifically, the addition of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene to 2,6-dibromo-1,4-benzoquinone resulted in a mixture of products, with the desired naphthoquinone being predominant when benzene was used as a solvent. Further chemical modifications, such as benzylation and methylation, were employed to obtain various bromonaphthoquinones. The synthesis route was adjusted when direct methods failed, as seen in the preparation of bromonaphthoquinone 6d from naphthol followed by bromination and oxidation .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, has been analyzed using NMR and X-ray diffraction. These studies revealed that the molecules adopt a chair conformation with equatorial orientation of the substituents. Computational simulations, including DFT calculations, supported the experimental findings and provided insights into the conformational energy and optimal conformation of the aryl group .
Chemical Reactions Analysis
In the realm of brominated compounds, the reactivity of bromophenols has been investigated. Bromination of bis(3,4-dimethoxyphenyl)methanone yielded a series of brominated products under varying conditions. Subsequent reduction and demethylation reactions led to the synthesis of a natural product, 5,5'-methylene bis(3,4-dibrombenzene-1,2-diol), and its derivatives. These bromophenols were then tested for their antioxidant properties, demonstrating significant radical scavenging and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated dioxanes and bromophenols have been characterized through various techniques. The antioxidant properties of bromophenols were particularly notable, with in vitro assays indicating that these compounds possess effective antioxidant power, comparable to synthetic standard antioxidants. The studies suggest that the bromination of phenolic compounds can enhance their antioxidant capacity, which is an important consideration for the development of new pharmaceuticals and nutraceuticals .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
A study on the fabrication and DFT calculation of two iron (III) chelates for potential applications as anti-COVID-19 and pharmaceutical drug candidates was highlighted. These compounds, synthesized from reactions involving bromophenol derivatives, were characterized and tested against various microbial strains and cancer cell lines, showcasing significant antimicrobial and anticancer activities. Additionally, their potential as antioxidants was evaluated, suggesting their broader applicability in medicinal chemistry (El-Lateef et al., 2022).
Organic Synthesis and Material Chemistry
Research on the synthesis of 4,5-Dimethylene-1,2-dioxane and derived Diels-Alder adducts discussed the production of specific dioxane derivatives through debromination and further chemical reactions, indicating the compound's role in organic synthesis pathways (Atasoy & Karaböcek, 1992).
Antimicrobial and Antioxidant Properties
Another study focused on the isolation and identification of new antibacterial compounds from Bacillus pumilus, indicating the ongoing search for novel compounds with potential antibacterial properties. While the specific role of 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) was not detailed, the exploration of structurally complex molecules for antimicrobial use is relevant (Chu et al., 2019).
Propriétés
IUPAC Name |
2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYFWDZJHOTNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516357 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88051-30-3 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

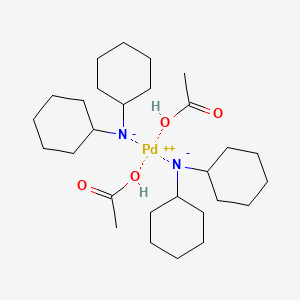
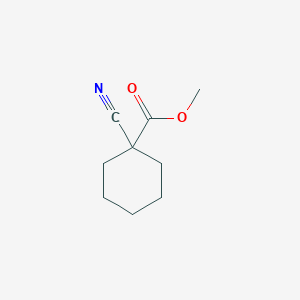

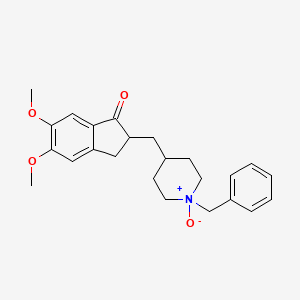
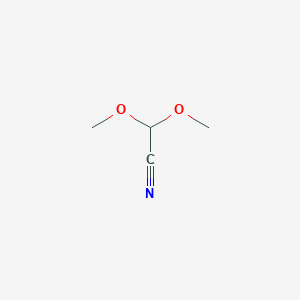

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
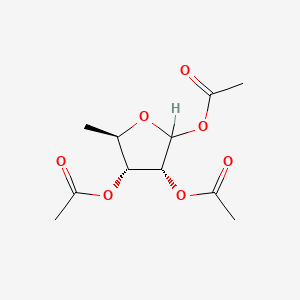
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)
